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Compound of Interest

Compound Name: 1-(Butan-2-yl)-1H-pyrazol-3-amine
CAS No.: 1006481-33-9
Cat. No.: B2944051
Get Quote
. J

Application Note: 1-(Butan-2-yl)-1H-pyrazol-3-amine as a High-Value Pharmaceutical
Intermediate

Executive Summary

1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS: 3524-19-4 for the generic isomer class; specific
regioisomer requires rigorous characterization) represents a "privileged scaffold" precursor in
modern medicinal chemistry.[1] Unlike its simpler methyl or ethyl analogues, the sec-butyl
moiety introduces a critical balance of lipophilicity and steric complexity without the excessive
bulk of a tert-butyl group.

This intermediate is primarily utilized in the synthesis of Pyrazolo[1,5-a]pyrimidines, a potent
class of ATP-competitive kinase inhibitors (targeting CDK, JAK, and Pim-1 pathways). Its
secondary alkyl group provides a unique opportunity for chiral recognition in the enzyme
binding pocket, making it a valuable tool for Structure-Activity Relationship (SAR) tuning during
lead optimization.

Chemical Profile & Properties[2][3][4][5]1[6][7]1[8]
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e IUPAC Name: 1-(Butan-2-yl)-1H-pyrazol-3-amine[1]

e Structure: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms,
substituted at the N1 position with a sec-butyl group and at the C3 position with a primary

amine.

e Molecular Formula:ngcontent-ng-c1989010908=""_nghost-ng-c2193002942="" class="inline
ng-star-inserted">

[2]

e Molecular Weight: 139.20 g/mol [3][4][5][6]

» Chirality: The sec-butyl group contains a stereocenter at C2'.[1] The commercial reagent is
typically racemic, but enantiopure variants (

or
) are critical for late-stage drug development to probe stereoselective binding.
« Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderately

soluble in water due to the polar amino-pyrazole core.

Structural Tautomerism & Regiochemistry

Crucial for experimental success is distinguishing between the 3-amine and 5-amine isomers.

[1]

o Target:1-substituted-3-aminopyrazole. The amino group and the N-alkyl group are in a 1,3-
relationship (distal).

e Impurity:1-substituted-5-aminopyrazole.[1] The amino group and N-alkyl group are in a 1,5-
relationship (proximal/sterically crowded).

» Note: In the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, the 3-amine is
the required nucleophile to ensure correct ring fusion geometry.
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Application I: Synthesis of Pyrazolo[1,5-
a]pyrimidine Scaffolds

The primary utility of 1-(Butan-2-yl)-1H-pyrazol-3-amine is as a dinucleophile in the
construction of bicyclic heteroaromatic systems.[1]

Mechanism of Action

The reaction involves a

cyclocondensation with 1,3-electrophiles (e.g.,
-diketones,
-ketoesters, or alkynones).

e Step 1 (Imine Formation): The exocyclic primary amine (

) attacks the most reactive carbonyl of the electrophile.

o Step 2 (Cyclization): The endocyclic nitrogen (N2) of the pyrazole ring attacks the second
electrophilic center, closing the pyrimidine ring.

e Result: Formation of a bridgehead nitrogen system.

Visualizing the Pathway

Nucleophilic Attack
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Click to download full resolution via product page

Caption: Cyclocondensation pathway for converting the aminopyrazole intermediate into the
bioactive pyrazolo[1,5-a]pyrimidine core.
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Detailed Protocol: Cyclocondensation with 1,3-
Diketones

Objective: Synthesis of 2-sec-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Model Reaction).
Scale: 10 mmol.

Materials

¢ Reagent A: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.39 g, 10 mmol).[1]
o Reagent B: 2,4-Pentanedione (Acetylacetone) (1.10 g, 11 mmol, 1.1 equiv).
» Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).

o Catalyst: Piperidine (cat.) or reflux in ACOH.[7]

Step-by-Step Methodology

o Setup:
o Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
o Add Reagent A (Aminopyrazole) dissolved in Ethanol (20 mL).
o Add Reagent B (Diketone) dropwise at room temperature.
» Reaction:
o Option A (Neutral/Basic): Add 2-3 drops of piperidine.[1] Heat to reflux (

) for 4—6 hours.

o Option B (Acidic - Faster): Use Glacial Acetic Acid as solvent. Heat to

for 2 hours.

o Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (polar, low

) should disappear; a fluorescent product spot (higher
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) should appear.

o Workup:
o Cool the reaction mixture to room temperature.

o If using Ethanol: Concentrate under reduced pressure. The product often precipitates upon
cooling.

o If using Acetic Acid: Pour the mixture into ice-cold water (100 mL) and neutralize with
saturated

or

to pH 8.
 Purification:
o Filtration: If a solid forms, filter and wash with cold water/hexanes.
o Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.
o Yield Expectation: 80-95% (White to pale yellow solid).
e Quality Control (QC):
o 1H NMR (DMSO-d6): Look for the disappearance of the broad

singlet (approx. 5.0 ppm). Confirm the pyrimidine proton singlet (approx. 6.5-6.8 ppm) and
the characteristic sec-butyl multiplet patterns.[1]

Application ll: Amide & Urea Library Generation

Beyond ring fusion, the exocyclic amine is a versatile handle for creating amide or urea
linkages, common in "Tail" regions of drug molecules to interact with solvent-exposed areas of
the protein target.

Workflow: Parallel Synthesis of Amides
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Caption: Workflow for high-throughput amide coupling using the aminopyrazole core.

Safety & Handling Guidelines
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Parameter Hazard / Precaution

Aminopyrazoles are potentially toxic if
Toxicity swallowed and may cause skin sensitization.[1]

Treat as a potential irritant.

Generally stable at room temperature. Store
Stability under inert atmosphere (Nitrogen/Argon) to

prevent oxidation (browning) over long periods.

| fibilit Avoid strong oxidizing agents and acid chlorides
ncompatibili
P Y (unless intended for reaction).

Wear nitrile gloves, safety goggles, and a lab
PPE coat. Handle in a fume hood to avoid inhalation

of dust/vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Using 1-(Butan-2-yl)-1H-pyrazol-3-amine as a
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amine-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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